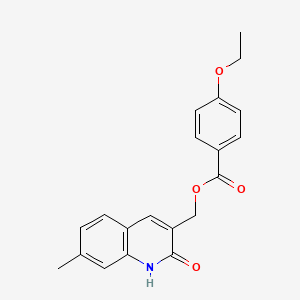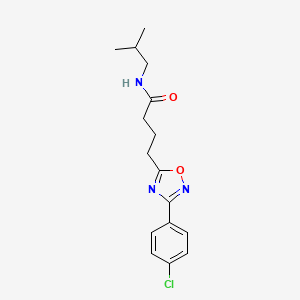
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which recognizes and responds to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which play important roles in host defense against infections but also contribute to the development of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
Mechanism of Action
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor molecules, such as myeloid differentiation factor 88 (MyD88) and Toll/IL-1 receptor domain-containing adaptor protein inducing interferon-beta (TRIF). This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and MAPKs, and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. This compound treatment reduces the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This compound also inhibits the expression of cell surface molecules involved in inflammation, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).
In animal models of inflammatory and autoimmune diseases, this compound treatment reduces systemic and local inflammation, improves organ function, and enhances survival. This compound has been shown to have protective effects on various organs, including the lung, liver, kidney, and intestine. This compound also reduces tissue damage and fibrosis in these models.
Advantages and Limitations for Lab Experiments
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high selectivity for TLR4 signaling, its potent anti-inflammatory effects, and its well-established synthesis method. This compound can be used to study the role of TLR4 signaling in various cell types and animal models of inflammatory and autoimmune diseases. This compound can also be used in combination with other anti-inflammatory agents to study their synergistic effects.
However, this compound also has some limitations for lab experiments. This compound is a small molecule inhibitor that may have off-target effects on other signaling pathways. This compound may also have different effects in different animal models or disease conditions. This compound may not fully recapitulate the complexity of the human immune system and its interactions with the microbiome and environmental factors.
Future Directions
There are several future directions for the research and development of 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and related compounds. First, further studies are needed to elucidate the molecular mechanisms of this compound and its effects on different cell types and signaling pathways. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound and its potential therapeutic applications in various inflammatory and autoimmune diseases. Third, new TLR4 inhibitors with improved pharmacokinetic and pharmacodynamic properties may be developed to overcome the limitations of this compound. Fourth, TLR4 inhibitors may be combined with other immune modulators, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic effects and reduce side effects. Fifth, TLR4 inhibitors may be used in combination with antibiotics and probiotics to modulate the host-microbiome interactions and prevent or treat infectious diseases.
Synthesis Methods
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide was first synthesized and reported in 2006 by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves a multi-step process starting from commercially available starting materials. The key step is the coupling reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-(tert-butyl)cyclohexylamine, followed by a series of functional group transformations and purification steps. The final product is obtained as a white solid with a purity of over 99%.
Scientific Research Applications
4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications in inflammatory and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits TLR4 signaling without affecting other TLRs or cytokine receptors. This compound blocks the downstream signaling cascade of TLR4, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the inhibition of pro-inflammatory cytokine and chemokine production.
In vivo studies have demonstrated that this compound has potent anti-inflammatory effects in various animal models of inflammatory and autoimmune diseases, including sepsis, endotoxemia, arthritis, colitis, and asthma. This compound treatment reduces systemic and local inflammation, improves organ function, and enhances survival in these models. This compound has also been shown to have synergistic effects with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).
Clinical trials of this compound have been conducted in patients with sepsis, rheumatoid arthritis, and ulcerative colitis. In a phase II clinical trial of sepsis, this compound treatment showed a trend towards improved survival and reduced organ dysfunction compared to placebo. In a phase II clinical trial of rheumatoid arthritis, this compound treatment reduced disease activity and improved clinical outcomes compared to placebo. In a phase I clinical trial of ulcerative colitis, this compound treatment was well-tolerated and showed preliminary efficacy in reducing disease activity.
properties
IUPAC Name |
4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h7-9,12-17,23H,4-6,10-11,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBAGBDPRDRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)



